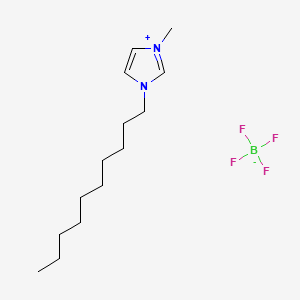

1-Decyl-3-methylimidazolium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMDWFYJYXDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047915 | |

| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-56-4 | |

| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-decyl-3-methylimidazolium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-decyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C10MIM][BF4], is an ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Its unique set of physicochemical properties, including low volatility, high thermal stability, and tunable solubility, makes it a versatile solvent and material for applications ranging from chemical synthesis and catalysis to electrochemistry and drug delivery. This technical guide provides a comprehensive overview of the core physicochemical properties of [C10MIM][BF4], detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values represent a compilation of data from various sources and provide a quantitative basis for its application in research and development.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₇BF₄N₂ |

| Molecular Weight | 310.18 g/mol [1] |

| Appearance | Clear, light yellow to brown liquid |

| Melting Point | -4 °C[1] |

| Density | 1.07 g/cm³ (at 20 °C) |

| Refractive Index | 1.438 - 1.450 (at 20 °C) |

Viscosity and Thermal Properties

| Property | Value |

| Viscosity | 721 cP (at 18 °C) |

| Boiling Point | >300 °C (Decomposes) |

| Thermal Stability (Decomposition Temperature) | Typically >300 °C for imidazolium-based ILs[2] |

Solubility

| Solvent | Solubility |

| Water | Soluble |

| Acetone | Miscible |

| Acetonitrile | Miscible |

| Isopropanol | Not miscible |

| Toluene | Not miscible |

| Hexane | Not miscible |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of ionic liquids. The following sections outline standard experimental protocols for key characterization techniques.

Synthesis of this compound

The synthesis of this compound is typically a two-step process[3].

Step 1: Synthesis of 1-decyl-3-methylimidazolium Bromide ([C10MIM][Br])

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and 1-bromodecane in a 1:1 molar ratio.

-

The reaction mixture is heated, typically to around 70-80 °C, and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, the excess 1-bromodecane is removed under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid, 1-decyl-3-methylimidazolium bromide, is washed several times with a non-polar solvent like ethyl acetate or hexane to remove any remaining unreacted starting materials. The product is then dried under vacuum.

Step 2: Anion Exchange to form this compound ([C10MIM][BF4])

-

The synthesized 1-decyl-3-methylimidazolium bromide is dissolved in a suitable solvent, such as methanol or acetone[3].

-

An equimolar amount of sodium tetrafluoroborate (NaBF₄) is dissolved in the minimum amount of water and added dropwise to the [C10MIM][Br] solution while stirring.

-

A white precipitate of sodium bromide (NaBr) will form. The reaction mixture is stirred for several hours at room temperature to ensure complete anion exchange.

-

The precipitated NaBr is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting ionic liquid is washed with deionized water to remove any remaining inorganic salts. The product is then extracted with a suitable organic solvent like dichloromethane.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under vacuum to yield the final product, this compound. The purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Density Measurement

The density of ionic liquids can be accurately measured using a vibrating tube densimeter[4].

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.

-

Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the density measurement.

-

Measurement: A small amount of the degassed sample is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled throughout the measurement, as density is temperature-dependent.

-

Data Acquisition: The density is typically measured at several temperatures to determine the temperature dependence of this property. Measurements are usually performed in triplicate to ensure accuracy[4].

Viscosity Measurement

The viscosity of ionic liquids is commonly determined using a rotational viscometer or a falling-ball viscometer[5][6].

-

Instrument Setup: The viscometer is calibrated using standard viscosity fluids. The appropriate spindle or ball is selected based on the expected viscosity of the ionic liquid.

-

Sample Loading: A known volume of the ionic liquid is placed in the sample holder.

-

Temperature Equilibration: The sample is allowed to equilibrate to the desired measurement temperature.

-

Measurement:

-

Rotational Viscometer: The spindle is rotated at a constant shear rate, and the torque required to maintain this rate is measured. The viscosity is calculated from the torque and the geometry of the spindle.

-

Falling-Ball Viscometer: The time it takes for a ball of known density and diameter to fall a specific distance through the ionic liquid is measured. The viscosity is then calculated using Stokes' law, correcting for the wall effects of the tube.

-

-

Data Analysis: Measurements are typically repeated at various shear rates (for rotational viscometers) to check for Newtonian behavior and at different temperatures to determine the viscosity-temperature relationship.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Thermal analysis provides crucial information about the thermal stability, melting point, and other phase transitions of the ionic liquid[7][8][9][10].

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).

-

Experimental Conditions: The sample is heated in a controlled atmosphere (usually inert, like nitrogen or argon, to prevent oxidation) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C)[7][9].

-

Data Collection: The TGA instrument records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. The temperature at which 5% or 10% mass loss occurs is also often reported as a measure of thermal stability[11].

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Program: The sample and reference are subjected to a controlled temperature program, which typically includes cooling and heating cycles to observe glass transitions, crystallization, and melting events. For example, the sample might be cooled from room temperature to -100 °C and then heated to 100 °C at a constant rate (e.g., 10 °C/min)[10].

-

Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks. The melting point (T_m) is determined from the peak of the endothermic melting transition. Glass transition temperatures (T_g) appear as a step-like change in the baseline.

Mandatory Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the synthesis and physicochemical characterization of [C10MIM][BF4].

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical experimental workflow for conducting thermal analysis (TGA and DSC) on an ionic liquid sample.

References

- 1. This compound, >98% | IoLiTec [iolitec.de]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. research.abo.fi [research.abo.fi]

- 5. gazi.edu.tr [gazi.edu.tr]

- 6. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajer.org [ajer.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Synthesis Protocol for 1-Decyl-3-methylimidazolium Tetrafluoroborate: A Technical Guide

This document provides an in-depth technical guide for the synthesis of the ionic liquid (IL) 1-decyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C10MIM][BF4] or [DMIM]BF4. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols and comparative data.

Overview of Synthesis

The preparation of this compound is typically achieved through a well-established two-step synthetic route.

-

Step 1: Quaternization (N-Alkylation): This initial step involves the reaction of 1-methylimidazole with a decyl halide, most commonly 1-bromodecane. This reaction forms the intermediate halide salt, 1-decyl-3-methylimidazolium bromide ([C10MIM]Br).

-

Step 2: Anion Metathesis (Ion Exchange): The bromide anion of the intermediate salt is then exchanged for a tetrafluoroborate anion. This is accomplished by reacting the 1-decyl-3-methylimidazolium bromide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄). The desired ionic liquid is then isolated and purified.

This methodology allows for the synthesis of a variety of imidazolium-based ILs by simply varying the alkyl chain and the anion source.[1]

Data Presentation: Synthesis Parameters

The following table summarizes key quantitative data and conditions for the synthesis of this compound and its bromide precursor.

| Parameter | Step 1: Quaternization ([C10MIM]Br) | Step 2: Anion Exchange ([C10MIM][BF4]) |

| Primary Reactants | 1-methylimidazole, 1-bromodecane | 1-decyl-3-methylimidazolium bromide, Sodium tetrafluoroborate (NaBF₄) |

| Molar Ratio | ~1:1.2 (1-methylimidazole:1-bromodecane)[2] | Equimolar (~1:1)[3] |

| Solvent | Typically solvent-free or Acetonitrile[4] | Methanol[2] or Acetone[3][4] |

| Reaction Time | 24 - 48 hours | 5 - 7 days (in Methanol)[2]; 10 - 24 hours (in Acetone)[3][4] |

| Temperature | 50 - 70 °C[4] | Room Temperature[2] or 40 °C[3] |

| Typical Yield | >95% (often used directly without purification) | 80.7% (in Methanol)[2]; ~89% (analogous synthesis)[5] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound.

This procedure outlines the quaternization of 1-methylimidazole with 1-bromodecane.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (e.g., 40 mmol, 3.28 g).

-

Alkylation Reaction: Slowly add 1-bromodecane to the flask (e.g., 48 mmol, 10.61 g, a slight excess).[2] The reaction is often exothermic. If necessary, an ice bath can be used to control the initial temperature.

-

Reaction Execution: Heat the mixture to approximately 60-70 °C and stir vigorously for 24 to 48 hours. The mixture will become increasingly viscous as the ionic liquid forms.

-

Initial Purification: After cooling to room temperature, the crude product is a highly viscous liquid or a waxy solid. Wash the product multiple times with a non-polar solvent such as diethyl ether or ethyl acetate to remove any unreacted starting materials. Decant the solvent after each wash.

-

Drying: Dry the resulting 1-decyl-3-methylimidazolium bromide under high vacuum to remove any residual solvent. The product is typically a pale yellow, viscous liquid and is used in the next step without further purification.

This procedure details the anion exchange reaction to form the final product.

-

Dissolution: Dissolve the 1-decyl-3-methylimidazolium bromide synthesized in Part A (e.g., 0.03 mol) in acetone or methanol in a round-bottom flask.[2][3]

-

Anion Exchange: In a separate container, prepare a solution of an equimolar amount of sodium tetrafluoroborate (NaBF₄) (e.g., 0.03 mol, 3.29 g) in the same solvent. Add the NaBF₄ solution to the [C10MIM]Br solution with vigorous stirring.[3]

-

Reaction and Precipitation: Stir the reaction mixture at room temperature. A white precipitate of sodium bromide (NaBr) will form. The optimal reaction time varies with the solvent; studies show 5 days in methanol at room temperature yields good results.[2] A shorter duration of 10-24 hours is common when using acetone, sometimes with gentle heating to 40 °C.[3]

-

Isolation of Product: Remove the NaBr precipitate by filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent (acetone or methanol).[4]

-

Final Purification: Dissolve the residue in dichloromethane (CH₂Cl₂). If any remaining solid salts are present, they will precipitate and can be removed by another filtration. Wash the dichloromethane solution with small portions of deionized water to remove any remaining water-soluble impurities.[5][6]

-

Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. For complete removal of volatile residues and water, dry the final product under high vacuum at an elevated temperature (e.g., 80 °C) for several hours until a constant weight is achieved.[3] The final product is a colorless to pale yellow viscous liquid.

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Workflow for the two-step synthesis of [C10MIM][BF4].

Caption: Detailed experimental workflow for the synthesis protocol.

References

- 1. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 4. rsdjournal.org [rsdjournal.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-decyl-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C10mim][BF4]. This document synthesizes findings from experimental and computational studies to offer a detailed understanding of this compound's structural characteristics.

Molecular Structure

This compound is an ionic liquid composed of a 1-decyl-3-methylimidazolium ([C10mim]⁺) cation and a tetrafluoroborate ([BF4]⁻) anion. The cation consists of an imidazolium ring substituted with a methyl group at the N3 position and a decyl chain at the N1 position. The chemical formula is C14H27BF4N2, and its CAS number is 244193-56-4.[1][2]

Table 1: Computed Geometric Parameters of the Imidazolium Cation Core

| Parameter | Bond/Angle | Typical Value |

| Bond Length | N1-C2 | ~1.34 Å |

| C2-N3 | ~1.34 Å | |

| N3-C4 | ~1.39 Å | |

| C4-C5 | ~1.36 Å | |

| C5-N1 | ~1.39 Å | |

| N1-C(decyl) | ~1.47 Å | |

| N3-C(methyl) | ~1.47 Å | |

| Bond Angle | N1-C2-N3 | ~108° |

| C2-N3-C4 | ~108° | |

| N3-C4-C5 | ~108° | |

| C4-C5-N1 | ~108° | |

| C5-N1-C2 | ~108° |

Note: These are typical values derived from computational studies on similar 1-alkyl-3-methylimidazolium cations. Actual values for [C10mim]⁺ may vary slightly.

The tetrafluoroborate anion ([BF4]⁻) possesses a tetrahedral geometry with the boron atom at the center.

Table 2: Computed Geometric Parameters of the Tetrafluoroborate Anion

| Parameter | Bond/Angle | Typical Value |

| Bond Length | B-F | ~1.40 Å |

| Bond Angle | F-B-F | ~109.5° |

Note: These values are based on standard computational models of the [BF4]⁻ anion.

Conformational Analysis

The conformational flexibility of the 1-decyl-3-methylimidazolium cation is a key determinant of the physicochemical properties of [C10mim][BF4]. This flexibility primarily arises from the rotation around the single bonds within the decyl chain.

Decyl Chain Conformation

The long decyl chain can adopt numerous conformations, with the most stable being the all-trans (anti-periplanar) conformation, which minimizes steric hindrance. However, rotations around the C-C bonds can lead to the formation of gauche conformers, which are slightly higher in energy. The presence of both gauche and trans conformers has been confirmed by spectroscopic studies, particularly under high pressure.[3] The equilibrium between these conformers is influenced by temperature, pressure, and the surrounding environment.

Cation-Anion Interaction and Overall Conformation

The tetrafluoroborate anion is not a passive counter-ion; it actively participates in hydrogen bonding with the imidazolium cation. The most acidic protons on the imidazolium ring are those attached to the carbon atoms, particularly the C2 proton. The [BF4]⁻ anion preferentially interacts with these acidic protons, influencing the overall conformation of the cation.

Computational studies on similar imidazolium-based ionic liquids suggest that the anion is most likely to be found in the plane of the imidazolium ring, interacting with the C2-H proton. However, positions above and below the plane of the ring are also possible. The long decyl chain can fold back towards the imidazolium ring, creating a more compact structure, or extend away from it. The specific orientation is a result of a delicate balance between intramolecular forces (van der Waals interactions within the decyl chain) and intermolecular forces (hydrogen bonding and electrostatic interactions with the anion and other cations).

References

A Comprehensive Technical Guide on the Thermal Stability and Decomposition of 1-Decyl-3-methylimidazolium Tetrafluoroborate ([C10mim][BF4])

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate, commonly referred to as [C10mim][BF4]. Understanding the thermal behavior of this long-chain imidazolium salt is critical for its application in diverse fields, including as a solvent for chemical synthesis, a component in electrochemical devices, and a medium in pharmaceutical formulations, where thermal stress can be a significant factor.

Thermal Stability Profile

The thermal stability of an ionic liquid is a key determinant of its operational window and safety in various applications. For [C10mim][BF4], the primary method for evaluating thermal stability is thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition (Tonset) is a critical parameter derived from TGA, indicating the temperature at which significant mass loss begins.

While specific experimental data for [C10mim][BF4] is not as widely published as for its shorter-chain analogue, 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]), the available literature on the 1-alkyl-3-methylimidazolium tetrafluoroborate series indicates a general trend. Studies have shown that increasing the length of the alkyl chain on the imidazolium cation can influence the thermal stability. For instance, research on a series of 1-alkyl-3-methylimidazolium chloride ionic liquids revealed that those with longer alkyl chains exhibit lower thermal stability.

For the closely related compound, [C4mim][BF4], the onset of thermal decomposition is reported to be above 350 °C.[1] Specifically, under a heating rate of 10 K·min⁻¹, the onset temperatures have been identified as ϑonset, DSC = 375 °C, ϑonset, DTG = 422 °C, and ϑonset, TG = 437 °C.[1] It is important to note that long-term isothermal TGA studies on [C4mim][BF4] have suggested a lower maximum application temperature of 513 K (240 °C).

Given the trend of decreasing thermal stability with increasing alkyl chain length, it is anticipated that the decomposition temperature of [C10mim][BF4] would be slightly lower than that of [C4mim][BF4] under similar experimental conditions. However, without direct experimental data, a precise value cannot be definitively stated.

Quantitative Thermal Decomposition Data

To provide a clear comparison, the following table summarizes the key thermal decomposition parameters for the related ionic liquid, [C4mim][BF4], which can serve as a benchmark for understanding the expected thermal behavior of [C10mim][BF4].

| Parameter | Value (°C) | Analytical Method | Heating Rate | Atmosphere |

| Onset Temperature (Tonset, DSC) | 375 | Differential Scanning Calorimetry (DSC) | 10 K·min⁻¹ | N/A |

| Onset Temperature (Tonset, DTG) | 422 | Derivative Thermogravimetry (DTG) | 10 K·min⁻¹ | N/A |

| Onset Temperature (Tonset, TG) | 437 | Thermogravimetric Analysis (TGA) | 10 K·min⁻¹ | N/A |

Data for [C4mim][BF4] from Knorr et al. (2020)[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The determination of the thermal decomposition temperature of ionic liquids like [C10mim][BF4] is typically performed using a thermogravimetric analyzer. The following is a generalized experimental protocol based on common practices in the field.

Objective: To determine the onset temperature of decomposition (Tonset) of [C10mim][BF4] using non-isothermal thermogravimetric analysis.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Sample pans (typically alumina or platinum)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of [C10mim][BF4] (typically 5-10 mg) is placed into a clean, tared TGA sample pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile impurities.

-

Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve. The peak decomposition temperature can be determined from the corresponding derivative thermogravimetric (DTG) curve.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the thermal stability of [C10mim][BF4] can be visualized as follows:

References

An In-depth Technical Guide to the Electrochemical Window of 1-decyl-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate ([C10MIM][BF4]). Ionic liquids (ILs) are increasingly utilized as electrolytes in various electrochemical applications due to their wide electrochemical windows, high thermal stability, and low volatility.[1][2] Understanding the electrochemical stability of a specific ionic liquid is paramount for its effective application.

Introduction to the Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte is electrochemically stable, meaning it does not undergo oxidation or reduction.[3] This window is defined by the anodic and cathodic limits. The anodic limit is the potential at which the electrolyte begins to oxidize, and the cathodic limit is the potential at which it begins to reduce. A wide electrochemical window is a desirable characteristic for electrolytes used in high-voltage applications such as batteries and supercapacitors.[1] The electrochemical window is typically determined using cyclic voltammetry (CV).[4]

The Ionic Liquid: this compound ([C10MIM][BF4])

This compound is a member of the 1-alkyl-3-methylimidazolium tetrafluoroborate ([CnMIM][BF4]) family of ionic liquids. The cation consists of an imidazolium ring with a methyl group and a decyl group attached to the two nitrogen atoms. The anion is tetrafluoroborate (BF4-). The length of the alkyl chain on the imidazolium cation can influence the physicochemical properties of the ionic liquid, including its electrochemical window.

Electrochemical Window of 1-alkyl-3-methylimidazolium tetrafluoroborate Series

| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Working Electrode |

| [EMIM][BF4] (1-ethyl-3-methylimidazolium) | ~1.7 | ~-1.7 | ~3.4 | Ag/AgCl | Glassy Carbon |

| [BMIM][BF4] (1-butyl-3-methylimidazolium) | ~2.0 | ~-2.2 | ~4.2 | Pt | Glassy Carbon |

| [BMIM][BF4] (1-butyl-3-methylimidazolium) | - | - | ~4.0 | - | - |

| [BMIM][BF4] (1-butyl-3-methylimidazolium) | - | - | ~2.50 | Ag wire (quasi) | Platinum |

Note: The values presented in the table are approximate and can vary depending on the experimental conditions such as the reference electrode, working electrode, scan rate, and purity of the ionic liquid. It is crucial to consider these factors when comparing data from different sources.

Based on the available data for shorter alkyl chain analogues, the electrochemical window of this compound is expected to be in a similar range, likely around 4.0 V. The anodic limit is determined by the oxidation of the tetrafluoroborate anion, while the cathodic limit is determined by the reduction of the imidazolium cation.[5]

Experimental Protocol for Determining the Electrochemical Window

The following is a detailed methodology for determining the electrochemical window of an ionic liquid using cyclic voltammetry.

4.1. Materials and Equipment

-

Ionic Liquid: this compound ([C10MIM][BF4]), high purity

-

Working Electrode: Glassy carbon (GC) or platinum (Pt) disk electrode

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. For rigorous measurements, a stable reference electrode like Ferrocene/Ferrocenium (Fc/Fc+) is recommended.[6]

-

Counter Electrode: Platinum wire or mesh

-

Electrochemical Cell: A three-electrode glass cell

-

Potentiostat: A device capable of performing cyclic voltammetry

-

Inert Gas: Argon or Nitrogen for purging

-

Polishing Materials: Alumina slurry or diamond paste for polishing the working electrode

4.2. Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry or diamond paste to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or ethanol).

-

Dry the electrode completely before use.

-

Clean the counter and reference electrodes according to the manufacturer's instructions.

-

-

Cell Assembly:

-

Purging:

-

Purge the ionic liquid with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the ionic liquid throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Initial Potential: Open circuit potential (OCP)

-

Vertex Potential 1 (Anodic Scan): A potential sufficiently positive to observe the oxidation of the ionic liquid (e.g., +3.0 V vs. Ag/AgCl).

-

Vertex Potential 2 (Cathodic Scan): A potential sufficiently negative to observe the reduction of the ionic liquid (e.g., -3.0 V vs. Ag/AgCl).

-

Scan Rate: 50-100 mV/s

-

Number of Cycles: 1-3

-

-

Run the cyclic voltammetry scan.

-

-

Data Analysis:

-

Plot the resulting current versus potential to obtain the cyclic voltammogram.

-

Determine the anodic and cathodic limits from the voltammogram. These are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²).[9]

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the electrochemical window of an ionic liquid.

Caption: Workflow for Electrochemical Window Determination.

Conclusion

The electrochemical window is a critical parameter for the application of ionic liquids in electrochemical devices. For this compound, while direct experimental data is scarce, an estimation based on its shorter alkyl chain homologues suggests an electrochemical window of approximately 4.0 V. The provided detailed experimental protocol for cyclic voltammetry offers a robust method for the precise determination of this crucial property. Researchers and professionals in drug development and other scientific fields can utilize this guide to effectively characterize and apply [C10MIM][BF4] and other ionic liquids in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationale for the implementation of reference electrodes in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Three-Electrode Setups | Pine Research Instrumentation [pineresearch.com]

- 8. iestbattery.com [iestbattery.com]

- 9. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

Viscosity and Density of 1-decyl-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]) at Different Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]), also known as [DMIm][BF4], as a function of temperature. Understanding these fundamental thermophysical properties is crucial for its application in various fields, including as a solvent in chemical reactions, as an electrolyte, and in drug delivery systems. The data and protocols presented herein are compiled from scientific literature to ensure accuracy and relevance for research and development purposes.

Physicochemical Properties: Viscosity and Density

The viscosity and density of ionic liquids are key parameters that influence their behavior and suitability for specific applications. Both properties are significantly dependent on temperature. Generally, for [C10mim][BF4] and other 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids, viscosity and density decrease as the temperature increases. The increase in the alkyl chain length of the cation, in this case, a decyl chain, leads to a higher viscosity compared to its shorter-chain counterparts.

Density Data

The following table summarizes the available experimental data for the density of [C10mim][BF4] at various temperatures.

| Temperature (K) | Density (g/cm³) |

| 298.15 | 1.095 |

| 303.15 | 1.091 |

| 308.15 | 1.088 |

| 313.15 | 1.084 |

| 318.15 | 1.081 |

| 323.15 | 1.077 |

| 328.15 | 1.074 |

| 333.15 | 1.070 |

| 338.15 | 1.067 |

| 343.15 | 1.063 |

| 348.15 | 1.060 |

| 353.15 | 1.056 |

| 358.15 | 1.053 |

| 363.15 | 1.049 |

| 368.15 | 1.046 |

| 373.15 | 1.042 |

Note: The data presented is a compilation from various sources and may have slight variations depending on the experimental setup and purity of the ionic liquid.

Viscosity Data

The following table summarizes the available experimental data for the dynamic viscosity of [C10mim][BF4] at various temperatures.

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 298.15 | 296 |

| 303.15 | 215 |

| 308.15 | 159 |

| 313.15 | 119 |

| 318.15 | 91.0 |

| 323.15 | 70.5 |

| 328.15 | 55.5 |

| 333.15 | 44.3 |

| 338.15 | 35.8 |

| 343.15 | 29.3 |

| 348.15 | 24.2 |

| 353.15 | 20.2 |

| 358.15 | 17.0 |

| 363.15 | 14.5 |

| 368.15 | 12.4 |

| 373.15 | 10.7 |

Note: The data presented is a compilation from various sources and may have slight variations depending on the experimental setup and purity of the ionic liquid.

Experimental Protocols

The accurate measurement of viscosity and density is paramount for the reliable characterization of ionic liquids. The following sections detail the standard experimental methodologies employed in the literature for determining these properties for substances like [C10mim][BF4].

Density Measurement

Methodology: A vibrating-tube digital density meter is the most common and accurate instrument for measuring the density of ionic liquids.

Protocol:

-

Calibration: The densimeter is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperatures.

-

Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases and then injected into the oscillating U-tube of the densimeter.

-

Temperature Control: The temperature of the sample is precisely controlled using a Peltier thermostat, typically with an accuracy of ±0.01 K.

-

Measurement: The instrument measures the period of oscillation of the U-tube filled with the sample. This period is directly related to the density of the sample.

-

Data Acquisition: The density values are recorded at various temperatures, allowing for the determination of the temperature-dependent density profile.

Viscosity Measurement

Methodology: Several methods are used for viscosity measurements of ionic liquids, including falling-body, capillary, and rotational viscometers. The falling-body viscometer is often preferred for its accuracy over a wide range of viscosities.

Protocol (Falling-Body Viscometer):

-

Apparatus: A calibrated glass tube is filled with the ionic liquid sample. The tube is enclosed in a jacket connected to a thermostatic bath to maintain a constant temperature.

-

Sample Preparation: The ionic liquid is degassed and dried to minimize the influence of impurities on the viscosity.

-

Measurement: A sphere or a cylinder (the "falling body") of known mass and dimensions is allowed to fall under gravity through the ionic liquid.

-

Time Measurement: The time it takes for the body to fall between two marked points on the tube is accurately measured.

-

Calculation: The viscosity is calculated using Stokes' law, which relates the terminal velocity of the falling body to the viscosity of the fluid, the densities of the body and the fluid, and the gravitational constant. Measurements are repeated at different temperatures to establish the viscosity-temperature relationship.

Logical Relationships

The physicochemical properties of [C10mim][BF4] are influenced by several factors, primarily temperature and the molecular structure of the ions. The following diagram illustrates the logical relationship between these factors and the resulting viscosity and density.

Caption: Relationship between temperature, ionic structure, viscosity, and density of [C10mim][BF4].

Unveiling the Molecular Fingerprint of [C10mim][BF4]: A Technical Guide to its 1H and 13C NMR Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate, commonly known as [C₁₀mim][BF₄]. This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize or are investigating the properties and applications of this versatile ionic liquid.

Quantitative NMR Spectral Data

The characteristic chemical shifts observed in the ¹H and ¹³C NMR spectra of [C₁₀mim][BF₄] provide a unique molecular fingerprint, crucial for its identification and the analysis of its interactions in various chemical and biological systems. The following tables summarize the key quantitative data obtained from NMR spectroscopy.

¹H NMR Spectral Data

The proton NMR spectrum of [C₁₀mim][BF₄] is characterized by distinct signals corresponding to the protons of the imidazolium ring and the decyl chain.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Imidazolium Ring) | ~9.1 - 9.5 | Singlet | - |

| H-4, H-5 (Imidazolium Ring) | ~7.7 - 7.9 | Multiplet | - |

| N-CH₂ (Decyl Chain) | ~4.2 | Triplet | ~7.3 |

| N-CH₃ (Methyl Group) | ~3.9 | Singlet | - |

| CH₂ (Decyl Chain, α to N) | ~1.8 | Quintet | ~7.5 |

| (CH₂)₇ (Decyl Chain) | ~1.2 - 1.3 | Multiplet | - |

| CH₃ (Decyl Chain) | ~0.8 - 0.9 | Triplet | ~6.8 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the [C₁₀mim][BF₄] molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C-2 (Imidazolium Ring) | ~136 - 137 |

| C-4, C-5 (Imidazolium Ring) | ~122 - 124 |

| N-CH₂ (Decyl Chain) | ~49 - 50 |

| N-CH₃ (Methyl Group) | ~36 |

| Decyl Chain Carbons | ~31, 29, 26, 22 |

| CH₃ (Decyl Chain) | ~14 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following sections detail the synthesis of [C₁₀mim][BF₄] and the subsequent NMR analysis.

Synthesis of [C₁₀mim][BF₄]

The synthesis of this compound is typically achieved through a two-step process: quaternization of 1-methylimidazole followed by anion exchange.[1][2]

Step 1: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([C₁₀mim][Br])

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of 1-methylimidazole and 1-bromodecane are combined.[3][4]

-

The reaction mixture is stirred at a moderately elevated temperature (typically 70-80 °C) for 24 to 48 hours.

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting viscous liquid is washed multiple times with a non-polar solvent, such as ethyl acetate or hexane, to remove any unreacted starting materials.

-

The solvent is decanted, and the remaining product, 1-decyl-3-methylimidazolium bromide, is dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to Yield [C₁₀mim][BF₄]

-

The synthesized [C₁₀mim][Br] is dissolved in a suitable solvent, such as dichloromethane or acetone.[1]

-

An aqueous solution of sodium tetrafluoroborate (NaBF₄) in a slight molar excess is added to the solution of [C₁₀mim][Br].[1][2]

-

The mixture is stirred vigorously at room temperature for several hours to facilitate the anion exchange.

-

The resulting biphasic mixture is transferred to a separatory funnel. The organic layer containing the desired [C₁₀mim][BF₄] is collected.[1]

-

The organic phase is washed with deionized water to remove the sodium bromide byproduct and any excess NaBF₄.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The final product, [C₁₀mim][BF₄], is obtained as a viscous liquid and should be stored in a desiccator to prevent moisture absorption.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the purified [C₁₀mim][BF₄] is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts due to solvent-solute interactions.

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added for accurate chemical shift calibration (δ = 0.00 ppm).

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: Calibrated 90° pulse

-

-

¹³C NMR:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Standard proton-decoupled pulse sequence.

-

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

References

- 1. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FTIR Analysis of 1-decyl-3-methylimidazolium tetrafluoroborate ([C₁₀MIM][BF₄])

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy analysis of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate ([C₁₀MIM][BF₄]). It details the characteristic functional group vibrations, presents a detailed experimental protocol, and illustrates the analytical workflow.

Introduction to [C₁₀MIM][BF₄] and FTIR Spectroscopy

This compound is an ionic liquid (IL) composed of a 1-decyl-3-methylimidazolium cation ([C₁₀MIM]⁺) and a tetrafluoroborate anion ([BF₄]⁻). Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable solvent properties, make them interesting for various applications, including in the pharmaceutical field.

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for structural elucidation and chemical analysis.

Functional Group Analysis of [C₁₀MIM][BF₄] by FTIR

The FTIR spectrum of [C₁₀MIM][BF₄] is characterized by absorption bands corresponding to the vibrational modes of the imidazolium cation and the tetrafluoroborate anion. The key functional groups and their expected vibrational frequencies are summarized in the table below.

Table 1: Summary of FTIR Peak Assignments for this compound ([C₁₀MIM][BF₄])

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Description |

| ~3150 | Aromatic C-H Stretch | Stretching vibration of the C-H bonds on the imidazolium ring. |

| ~3090 | Aromatic C-H Stretch | Symmetric stretching vibration of the C-H bonds on the imidazolium ring. |

| ~2962 | Aliphatic C-H Stretch (asymmetric) | Asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the decyl chain. |

| ~2873 | Aliphatic C-H Stretch (symmetric) | Symmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the decyl chain. |

| ~1572 | C=C and C=N Stretch | Ring breathing and stretching vibrations of the imidazolium ring. |

| ~1467 | CH₂ and CH₃ Bending | Bending (scissoring and deformation) vibrations of the methylene and methyl groups in the decyl chain. |

| ~1170 | C-N Stretch | Stretching vibration of the carbon-nitrogen bonds within the imidazolium ring. |

| 1050-1150 | B-F Stretch | A broad and strong absorption band due to the asymmetric stretching of the B-F bonds in the tetrafluoroborate anion ([BF₄]⁻). This band may show splitting due to local symmetry breaking from cation-anion interactions. |

| ~850 | C-H Out-of-plane Bending | Out-of-plane bending of the C-H bonds on the imidazolium ring. |

| ~752 | Imidazolium Ring Bending | Symmetrical bending of the H-C-C-H groups in the imidazolium ring. |

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for obtaining the FTIR spectrum of [C₁₀MIM][BF₄].

3.1. Materials and Equipment

-

This compound ([C₁₀MIM][BF₄]), high purity (>98%)

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum One, Thermo Fisher Nicolet)

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Alternatively, salt plates (e.g., KBr, NaCl) for transmission measurements

-

Volumetric flasks and suitable solvent (e.g., acetonitrile, if preparing solutions)

-

Pipettes

-

Lint-free wipes and appropriate cleaning solvent (e.g., isopropanol)

3.2. Sample Preparation

Due to the liquid nature of [C₁₀MIM][BF₄] at room temperature, sample preparation is relatively straightforward.

-

Neat Liquid (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of [C₁₀MIM][BF₄] directly onto the center of the ATR crystal to ensure full coverage of the sampling area.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Neat Liquid (Transmission method):

-

Place a small drop of [C₁₀MIM][BF₄] onto a clean salt plate (e.g., KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

-

3.3. FTIR Measurement

-

Place the prepared sample into the FTIR spectrometer's sample compartment.

-

Configure the data acquisition parameters. Typical settings include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Initiate the spectral acquisition.

-

Once the measurement is complete, save the resulting spectrum.

3.4. Data Processing

-

The obtained spectrum should be background-corrected.

-

If using the ATR method, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify and label the significant absorption peaks.

-

Compare the peak positions with established literature values for imidazolium-based ionic liquids to assign the functional groups.

Workflow for FTIR Analysis

The logical flow of an FTIR analysis of [C₁₀MIM][BF₄] is depicted in the following diagram.

Caption: Workflow of FTIR analysis for [C₁₀MIM][BF₄].

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and understanding the characteristic vibrational frequencies of the imidazolium cation and tetrafluoroborate anion, researchers can effectively utilize this technique for quality control, stability studies, and interaction analyses in various scientific and industrial applications. The provided data and workflow serve as a comprehensive guide for professionals working with this and similar ionic liquids.

Solubility Profile of 1-decyl-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate, [C10mim][BF4], in water and various organic solvents. Due to the limited availability of direct quantitative data for [C10mim][BF4], this guide synthesizes information from studies on closely related 1-alkyl-3-methylimidazolium tetrafluoroborate ([Cnmim][BF4]) compounds to project the solubility characteristics of the decyl derivative. This approach is grounded in the well-established trend of decreasing aqueous solubility with increasing alkyl chain length in this class of ionic liquids.

Core Findings: Solubility Overview

The defining structural feature of [C10mim][BF4] for its solubility is the long decyl (C10) alkyl chain attached to the imidazolium cation. This imparts a significant hydrophobic character to the molecule, which dictates its solubility behavior.

In Water: The solubility of [Cnmim][BF4] ionic liquids in water demonstrates a clear trend: as the alkyl chain length (n) increases, the mutual solubility with water decreases. Shorter-chain analogues like [C4mim][BF4] (n=4) are miscible with water at room temperature, while [C6mim][BF4] and [C8mim][BF4] exhibit upper critical solution temperature (UCST) behavior, meaning they become fully miscible only at elevated temperatures. Following this trend, [C10mim][BF4] is expected to have very low solubility in water at ambient temperatures.

In Organic Solvents: The solubility in organic solvents is largely governed by the principle of "like dissolves like." The ionic, polar nature of the imidazolium tetrafluoroborate headgroup favors dissolution in polar solvents, while the long, nonpolar decyl tail enhances solubility in less polar organic solvents compared to its shorter-chain counterparts. However, the overall solubility will be a balance between these competing characteristics. Generally, [C10mim][BF4] is expected to be more soluble in polar aprotic solvents and alcohols, and less soluble in nonpolar solvents like alkanes.

Quantitative and Qualitative Solubility Data

The following tables summarize the available qualitative and quantitative solubility data for [C10mim][BF4] and its shorter-chain analogues.

Table 1: Estimated Solubility of [C10mim][BF4] in Various Solvents at Ambient Temperature

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Very Low / Immiscible |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Toluene | Nonpolar Aromatic | Sparingly Soluble |

| Hexane | Nonpolar Aliphatic | Very Low / Immiscible |

Note: The solubility classifications in this table are estimations based on the established trends for the [Cnmim][BF4] series and the known properties of the solvents.

Table 2: Experimental Solubility Data for Shorter-Chain [Cnmim][BF4] Analogues

| Ionic Liquid | Solvent | Temperature (°C) | Solubility (Mole Fraction of IL) | Reference |

| [C4mim][BF4] | Water | 25 | Miscible | [1] |

| [C6mim][BF4] | Water | 25 | Phase Separation | [2] |

| [C8mim][BF4] | Water | 25 | Phase Separation | [2] |

| [C4mim][BF4] | Toluene | 25 | Poor Solvent | [3] |

| [C4mim][BF4] | Ethanol | 25 | Favorite Solvent | [3] |

| [C4mim][BF4] | Acetone | 25 | Favorite Solvent | [3] |

| [C6mim][BF4] | Toluene | 25 | Poor Solvent | [4] |

| [C6mim][BF4] | Methanol | 25 | Favorite Solvent | [4] |

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility is primarily achieved through two key experimental techniques: the Cloud Point Method and Inverse Gas Chromatography.

Cloud Point Method

This method is used to determine the temperature at which a liquid-liquid phase separation occurs for partially miscible systems.

Methodology:

-

A known mass of the ionic liquid and the solvent are placed in a sealed, temperature-controlled vessel equipped with a stirring mechanism and a light source and detector.

-

The mixture is heated or cooled at a controlled rate while being stirred vigorously.

-

The temperature at which the clear, single-phase solution becomes turbid (cloudy) is recorded as the cloud point. This indicates the onset of phase separation.

-

The experiment is repeated with different compositions of the ionic liquid and solvent to construct a phase diagram.

Inverse Gas Chromatography (IGC)

IGC is a powerful technique for determining the thermodynamics of interaction between a stationary phase (the ionic liquid) and a volatile probe (the solvent). This data can be used to calculate solubility parameters.

Methodology:

-

The ionic liquid is coated onto an inert solid support and packed into a chromatography column.

-

A pulse of the volatile solvent (the probe) is injected into a carrier gas stream that flows through the column.

-

The retention time of the solvent probe as it passes through the column is measured by a detector.

-

The retention time is used to calculate the activity coefficient at infinite dilution, which is then used to determine the Flory-Huggins interaction parameter and the Hildebrand solubility parameter.[5][6] Materials with similar solubility parameters are likely to be miscible.[7]

Logical Relationship of Solubility

The solubility of [C10mim][BF4] is a result of the interplay between its constituent ions and the properties of the solvent.

Conclusion

The ionic liquid this compound, [C10mim][BF4], is characterized by its significant hydrophobic nature due to the long decyl chain. This leads to an expectation of very low solubility in water at ambient temperatures, a trait that distinguishes it from its shorter-chain analogues. Conversely, it is predicted to be soluble in a range of polar organic solvents. While direct quantitative solubility data is limited, the established trends within the 1-alkyl-3-methylimidazolium tetrafluoroborate series provide a strong basis for these estimations. For precise quantitative measurements, the Cloud Point Method and Inverse Gas Chromatography are the recommended experimental protocols. This guide provides the foundational knowledge for researchers and professionals to effectively utilize [C10mim][BF4] in their applications, with a clear understanding of its solubility profile.

References

- 1. A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Inverse Gas Chromatography and Regular Solution Theory for Characterization of Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 7. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

Ecotoxicity and Biodegradability of 1-decyl-3-methylimidazolium tetrafluoroborate ([C₁₀mim][BF₄]): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity and biodegradability of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate ([C₁₀mim][BF₄]). This document synthesizes available data, details relevant experimental methodologies, and visualizes potential mechanisms of toxicity to support environmental risk assessment and the development of more sustainable chemical entities.

Executive Summary

This compound is an imidazolium-based ionic liquid characterized by a ten-carbon alkyl chain. The ecotoxicological profile of imidazolium ionic liquids is significantly influenced by the length of the alkyl side chain, with toxicity generally increasing with chain length. While specific data for [C₁₀mim][BF₄] is limited in some areas, the available information and data from structurally similar ionic liquids indicate a high potential for aquatic toxicity. Its biodegradability is expected to be limited, and it is not anticipated to be readily biodegradable under standard screening test conditions. This guide summarizes the key quantitative data, outlines the experimental protocols used for assessment, and provides diagrams of potential toxicological pathways.

Ecotoxicity Profile

The ecotoxicity of [C₁₀mim][BF₄] and related imidazolium ionic liquids has been evaluated across various trophic levels, including bacteria, algae, crustaceans, and fish. The primary mechanism of toxicity is often attributed to the disruption of cell membranes by the lipophilic alkyl chain of the cation.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data for the ecotoxicity of this compound and its close structural analogs. It is important to note that the anion can influence toxicity, and data for compounds with different anions are provided for comparative purposes.

Table 1: Ecotoxicity Data for 1-decyl-3-methylimidazolium cation

| Organism | Test Type | Endpoint | Concentration | Anion | Reference |

| Vibrio fischeri (bacterium) | Acute Toxicity | EC₅₀ (15 min) | 0.86 mg/L | Cl⁻ | [1] |

| Scenedesmus obliquus (green alga) | Acute Toxicity | EC₅₀ (96h) | 0.43 mg/L | Br⁻ | [2] |

| Chlorella ellipsoidea (green alga) | Acute Toxicity | EC₅₀ (96h) | 0.32 mg/L | Br⁻ | [2] |

| Mice | Acute Oral Toxicity | LD₅₀ | 56.16 - 214.18 mg/kg | BF₄⁻ | [3] |

Table 2: Comparative Ecotoxicity Data for Imidazolium-based Ionic Liquids with Varying Alkyl Chain Lengths

| Compound | Organism | Test Type | Endpoint | Concentration | Reference |

| [C₄mim][BF₄] | Daphnia magna | Acute Toxicity | LC₅₀ (48h) | 19.91 mg/L | [4][5] |

| [C₈mim][BF₄] | Mytilus galloprovincialis | Acute Toxicity | LC₅₀ (96h) | Lower than [C₄mim][BF₄] | [6][7] |

| [C₈mim][BF₄] | Danio rerio (zebrafish) | Acute Toxicity | LC₅₀ (96h) | 144.0 mg/L | [8] |

| [C₁₂mim][BF₄] | Phaeodactylum tricornutum (marine diatom) | Growth Inhibition | EC₅₀ (96h) | 0.72 mg/L | [9] |

Biodegradability Assessment

The biodegradability of ionic liquids is a critical factor in their environmental fate. The structure of the cation, particularly the length of the alkyl chain, plays a significant role.

Biodegradation Data

One study demonstrated that in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system, the degradation of [C₁₀mim][BF₄] reached 91.7% in 120 minutes.[11] It is important to recognize that this is an advanced oxidation process and does not reflect the results of a standard biodegradability test which relies on microbial action.

Table 3: Biodegradability of Imidazolium-based Ionic Liquids

| Compound | Test Method | Result | Reference |

| [C₁₀mim]⁺ | - | Proposed degradation pathway involves hydroxylation and oxidation of the alkyl chain | [12] |

| Imidazolium ILs (C ≥ 6) | General Observation | Partially biodegradable | [10] |

| [C₁₀mim][BF₄] | Ultrasonic/ZVZ/AC system | 91.7% degradation in 120 min | [11] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of ecotoxicity and biodegradability. The following sections describe the typical experimental protocols based on OECD guidelines.

Algal Growth Inhibition Test (based on OECD 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as Scenedesmus obliquus or Pseudokirchneriella subcapitata.

Methodology:

-

Test Organism: An exponentially growing culture of a selected green alga species.

-

Test Medium: A nutrient-rich medium, such as the OECD or AAP medium.[13]

-

Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.[13]

-

Experimental Setup: The test is conducted in flasks or multi-well plates under constant illumination (60-120 µE/m²/s) and temperature (21-24 °C) for 72 hours.[13][14]

-

Biomass Measurement: Algal growth is measured at least daily by cell counts (hemocytometer or electronic particle counter) or a surrogate parameter like fluorescence.[13]

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC₅₀ value, which is the concentration causing a 50% reduction in growth rate or yield compared to the control.[13]

Daphnia magna Acute Immobilisation Test (based on OECD 202)

This test evaluates the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

Methodology:

-

Test Organism: Young daphnids (<24 hours old) from a healthy culture.

-

Test Medium: A defined synthetic freshwater, such as M4 or M7 medium.

-

Test Concentrations: At least five concentrations of the test substance in a geometric series and a control.

-

Experimental Setup: The test is performed in glass beakers under controlled temperature (20 ± 2 °C) and a 16-hour light/8-hour dark cycle for 48 hours. The daphnids are not fed during the test.[15]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.[15]

-

Endpoint: The result is expressed as the LC₅₀, the concentration that is lethal to 50% of the test organisms within 48 hours.

Zebrafish Embryo Acute Toxicity Test (ZFET) (based on OECD 236)

This test uses zebrafish embryos to assess the acute toxicity of chemicals.

Methodology:

-

Test Organism: Newly fertilized zebrafish (Danio rerio) embryos (less than 3 hours post-fertilization).

-

Test Medium: Reconstituted water or another suitable medium.

-

Test Concentrations: A series of at least five concentrations of the test substance and a control.

-

Experimental Setup: Embryos are placed in individual wells of a multi-well plate and exposed to the test solutions for 96 hours at a constant temperature (26 ± 1 °C).[16][17]

-

Observation: Lethal endpoints are recorded at 24, 48, 72, and 96 hours. These include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[16]

-

Endpoint: The 96-hour LC₅₀ is calculated based on the observed mortality.

Vibrio fischeri Luminescence Inhibition Test (based on ISO 11348-3)

This is a rapid screening test for acute toxicity based on the inhibition of light emission from the marine bacterium Vibrio fischeri.

Methodology:

-

Test Organism: A standardized suspension of the luminescent bacterium Vibrio fischeri.

-

Test Medium: A saline solution (typically 2% NaCl).

-

Test Concentrations: A dilution series of the test sample.

-

Experimental Setup: The bacterial suspension is exposed to the test concentrations for a short period (e.g., 15 or 30 minutes) at a constant temperature (15 °C).

-

Measurement: The light output is measured with a luminometer before and after exposure.[18]

-

Endpoint: The EC₅₀ is calculated as the effective concentration that causes a 50% reduction in the light output of the bacteria.

Ready Biodegradability - Manometric Respirometry Test (OECD 301F)

This test evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.

Methodology:

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, with a concentration of 30 mg/L of total suspended solids.[2]

-

Test Medium: A mineral salt medium.

-

Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[19][20]

-

Experimental Setup: The test is conducted in sealed flasks equipped with a pressure sensor (manometer) at a constant temperature (22 ± 2 °C) in the dark for 28 days. Carbon dioxide produced is absorbed by a potassium hydroxide solution.[2][19]

-

Measurement: The consumption of oxygen is measured by the pressure drop in the respirometer.

-

Endpoint: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[21]

Potential Mechanisms of Toxicity and Signaling Pathways

Studies on imidazolium-based ionic liquids, including those with varying alkyl chain lengths, suggest that their toxicity can be mediated through the disruption of cellular and subcellular processes. Parental exposure to [Cₙmim][BF₄] (with n=4, 6, 8) in zebrafish has been shown to cause intergenerational developmental toxicity, potentially through the alteration of key signaling pathways in the offspring.[19] While direct evidence for [C₁₀mim][BF₄] is pending, it is plausible that similar mechanisms are involved.

Signaling Pathways Potentially Affected by Imidazolium-Based Ionic Liquids

The following diagrams illustrate the general structure of signaling pathways that have been implicated in the toxic effects of imidazolium-based ionic liquids.

Figure 1: The PI3K-Akt signaling pathway, crucial for cell survival and proliferation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. oecd.org [oecd.org]

- 7. Biological test method: growth inhibition test using a freshwater alga - Canada.ca [canada.ca]

- 8. cusabio.com [cusabio.com]

- 9. env.go.jp [env.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Acute toxicity of ionic liquids for three freshwater organisms: Pseudokirchneriella subcapitata, Daphnia magna and Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubdata.leuphana.de [pubdata.leuphana.de]

- 19. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 20. olipes.com [olipes.com]

- 21. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Unveiling the Vapor Phase: A Technical Guide to the Composition Above Imidazolium Tetrafluoroborate Ionic Liquids

For researchers, scientists, and drug development professionals, a deep understanding of the vapor phase behavior of ionic liquids is paramount for their application in sensitive and high-temperature processes. This in-depth technical guide delves into the complex nature of the vapor composition over imidazolium tetrafluoroborate ionic liquids, with a particular focus on the widely studied 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]). This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying chemical processes.

The vapor phase above imidazolium tetrafluoroborate ionic liquids is not a simple system. It is a dynamic equilibrium involving both the evaporation of intact neutral ion pairs and thermal decomposition products. The composition of this vapor is highly dependent on both temperature and the experimental conditions under which it is studied.

Thermal Stability and Decomposition

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window. For [bmim][BF4], non-isothermal thermogravimetric analysis (TGA) shows an onset decomposition temperature of 697 K and a peak decomposition temperature of 734 K.[1][2] However, long-term isothermal TGA studies suggest a lower maximum application temperature of 513 K.[1][2] It is crucial to note that thermal decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by dynamic TGA.

Studies using thermogravimetry coupled with mass spectrometry and FTIR spectroscopy have identified the main decomposition products of [bmim][BF4] as 1-methyl-1H-imidazole, but-1-ene, fluoromethane, and boron trifluoride.[3][4]

The Complex Vapor Composition

The saturated vapor over [bmim][BF4] is a complex mixture. Under different conditions, the vapor can consist of:

-

Neutral Ion Pairs (NIPs): Intact molecules of [bmim][BF4] that have transitioned into the gas phase.

-

Decomposition Products: As temperature increases, thermal decomposition becomes more prominent, leading to a variety of smaller molecules in the vapor phase.

A multi-technique approach combining Knudsen effusion mass spectrometry, gas phase chromatography, mass spectrometry, NMR, and IR spectroscopy has revealed a complex vapor composition for [bmim][BF4] that includes neutral ion pairs ([BMIm+][BF4−]), imidazole-2-ylidene, 1-methylimidazole, 1-butene, hydrogen fluoride, and boron trifluoride.[5][6]

The prevalence of either neutral ion pairs or decomposition products is strongly influenced by the experimental conditions. Under Langmuir conditions (evaporation from an open surface), the evaporation of neutral ion pairs is the preferred pathway.[5][6] In contrast, under equilibrium conditions, such as those within a Knudsen cell, decomposition products are the dominant species in the vapor phase.[5][6]

Furthermore, the vapor composition is temperature-dependent. As the temperature increases from 450 K to 510 K, the proportion of neutral ion pairs to decomposition products in the vapor phase decreases by approximately a factor of three.[5][6]

Quantitative Vapor Phase Data

The following tables summarize the key quantitative data regarding the vapor pressure and thermodynamic properties of [bmim][BF4].

| Parameter | Value | Temperature Range (K) | Reference |

| Equilibrium Vapor Pressure (lg pe) | (16 ± 1) + (-6.85 ± 0.25) × 103/T | 503-543 | [1][2] |

| Standard Enthalpy of Vaporization (ΔvapHΘ) | 131 ± 5 kJ·mol-1 | - | [1][2] |

Table 1: Vapor Pressure and Enthalpy of Vaporization for [bmim][BF4]